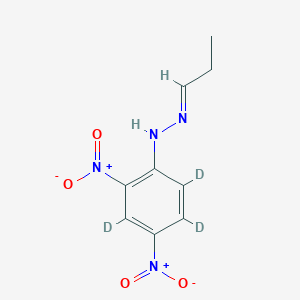

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3

説明

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is a deuterated derivative of 2,4-dinitrophenylhydrazine (DNPH), where three hydrogen atoms are replaced with deuterium. This compound is primarily used in analytical chemistry as a derivatizing agent for carbonyl compounds (e.g., aldehydes, ketones) in mass spectrometry and NMR studies, leveraging isotopic labeling to enhance detection sensitivity . Its non-deuterated counterpart, DNPH (CAS 119-26-6), has a molecular formula of C₆H₆N₄O₄, a molecular weight of 198.14 g/mol, and is recognized for its role in forming stable hydrazones with carbonyl groups . The deuterated version, supplied by Toronto Research Chemicals (Catalogue #D479978), is restricted to research applications due to safety considerations .

特性

分子式 |

C9H10N4O4 |

|---|---|

分子量 |

241.22 g/mol |

IUPAC名 |

2,3,5-trideuterio-4,6-dinitro-N-[(E)-propylideneamino]aniline |

InChI |

InChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5+/i3D,4D,6D |

InChIキー |

NFQHZOZOFGDSIN-GYFHQMESSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1N/N=C/CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |

正規SMILES |

CCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 typically involves the reaction of 2,4-dinitrophenylhydrazine with a deuterated aldehyde or ketone. The reaction is carried out in an acidic medium, often using hydrochloric acid in ethanol as the solvent. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the hydrazone derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents can be costly, so efficient recycling and purification methods are employed to minimize waste and reduce costs .

化学反応の分析

Types of Reactions

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitrophenylhydrazones with additional oxygen-containing functional groups, while reduction can produce amino derivatives .

科学的研究の応用

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 has several applications in scientific research:

Chemistry: Used as a reagent for the detection and analysis of carbonyl compounds.

Biology: Employed in studies involving enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the synthesis of various organic compounds and materials.

作用機序

The mechanism of action of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 involves its interaction with carbonyl compounds. The compound forms a hydrazone derivative through a nucleophilic addition-elimination reaction. This reaction is facilitated by the presence of acidic conditions, which protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The core structure of DNPH derivatives consists of a 2,4-dinitrophenyl group attached to a hydrazine moiety. Variations arise from substituents on the hydrazine nitrogen or the carbonyl group. Key examples include:

*Estimated based on non-deuterated analogs.

Key Observations :

- Deuterated derivatives (e.g., -d3) exhibit nearly identical chemical behavior to non-deuterated forms but provide distinct spectral signatures (e.g., shifted NMR peaks, altered fragmentation in mass spectrometry) .

- Electron-withdrawing substituents (e.g., fluorine in 3-fluorobenzylidene) enhance stability and alter biological activity .

Reactivity:

- Kinetic Data : Reactions of DNPH with substituted carbonyl compounds follow pseudo-first-order kinetics. For example, the second-order rate constant (kA) for hydrazine with 2,4-dinitrophenyl phenyl sulfone is 0.45 L/mol·s at 25°C, with ΔH° = 58 kJ/mol and ΔS° = -120 J/mol·K .

- Comparative Stability: Fluorinated derivatives (e.g., 3-fluorobenzylidene) show enhanced thermal stability (m.p. 507–508 K) compared to non-fluorinated analogs .

Spectroscopic and Analytical Properties

Notes:

生物活性

1-(2,4-Dinitrophenyl)-2-propylidenehydrazine-d3 is a deuterated derivative of 1-(2,4-Dinitrophenyl)-2-propylidenehydrazine, which is notable for its potential biological activities. This compound is primarily studied for its applications in chemical biology and medicinal chemistry, particularly in the context of cancer research and as a biochemical probe.

Molecular Structure

- Molecular Formula : CHNOD

- Molecular Weight : 240.25 g/mol

- IUPAC Name : 1-(2,4-Dinitrophenyl)-N-propylidenehydrazine

Physical Properties

- Solubility : Soluble in organic solvents such as DMSO and methanol.

- Stability : Stable under normal laboratory conditions but sensitive to light and moisture.

This compound exhibits biological activity primarily through its interaction with cellular macromolecules. The dinitrophenyl group is known to participate in electrophilic reactions, potentially leading to the modification of proteins and nucleic acids, which can result in altered cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, one study reported an IC value of approximately 15 µM against A549 lung cancer cells, indicating significant cytotoxicity .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Cytotoxicity : A study involving various derivatives of hydrazine compounds found that this compound exhibited notable cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for drug development .

- Molecular Docking Studies : Computational studies have shown that this compound can bind effectively to target proteins involved in cancer progression, which supports its potential therapeutic applications .

Comparative Biological Activity

| Compound Name | IC (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Anticancer |

| Other Hydrazine Derivative A | 20 | Antioxidant |

| Other Hydrazine Derivative B | 30 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。